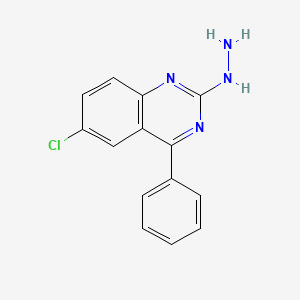

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine

Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a versatile template for drug design. The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as such a scaffold. nih.govmdpi.comnih.gov Its structural features allow for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. nih.gov

The significance of the quinazoline scaffold is underscored by its presence in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of therapeutic applications. nih.gov Researchers have successfully developed quinazoline derivatives as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others. mdpi.commdpi.comscispace.com This wide range of biological activities has established the quinazoline framework as a crucial component in modern drug discovery, with several quinazoline-based drugs having reached clinical use and many more being actively investigated. mdpi.comnih.gov The versatility and established pharmacological importance of this scaffold continue to drive research into novel derivatives for treating a wide array of diseases. cabidigitallibrary.orgnih.gov

Overview of Biologically Active Quinazoline Analogs in Preclinical Studies

The preclinical pipeline is rich with quinazoline analogs demonstrating potent and varied biological activities. The adaptability of the quinazoline core allows medicinal chemists to design molecules targeting diverse pathological processes. For example, numerous derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) and tubulin polymerization. nih.gov Other analogs have shown promise as antimicrobial, anti-inflammatory, and antiviral agents in various preclinical models. mdpi.com

Below is a table summarizing selected examples of quinazoline analogs and their reported biological activities in preclinical research.

| Compound Class/Derivative | Target/Activity | Disease Area | Reference |

| 2-Aryl-quinazolin-4(3H)-ones | Leishmania folate inhibitors | Antileishmanial | |

| 2-Arylquinazoline benzamides | Mycobacterium tuberculosis H37RV strain | Antitubercular | |

| N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine | Anticancer activity | Oncology | mdpi.com |

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Cytotoxicity against MCF7 (breast) and A549 (lung) cancer cell lines | Oncology | mdpi.com |

| Quinazoline artemisinin (B1665778) hybrids | Antiviral activity against cytomegalovirus | Antiviral | mdpi.com |

| 2,4 disubstituted quinazoline derivatives | Anti-influenza virus activity | Antiviral | mdpi.com |

| 4-Amino quinazoline derivatives | Anti-inflammatory activity | Anti-inflammatory | mdpi.com |

| 2-(Furan-2-yl)-3-methylH-pyrrolo[1,2-c]quinazoline | Antiplasmodial action against Plasmodium falciparum | Antimalarial |

This table is for illustrative purposes and does not represent an exhaustive list of all preclinical quinazoline analogs.

Positioning of Hydrazine-Substituted Quinazolines in Current Research Paradigms

Within the broad family of quinazoline derivatives, those substituted with a hydrazine (B178648) or hydrazone moiety represent a specific and promising area of research. The hydrazine group (-NHNH2) is a versatile functional group that can significantly influence a molecule's biological profile. acs.orgnih.gov The introduction of a hydrazine moiety to the quinazoline scaffold can lead to compounds with unique mechanisms of action and therapeutic potential. acs.org

Recent studies have focused on the synthesis and biological evaluation of various (quinazolin-yl)hydrazine derivatives. For instance, a series of 2-arylquinazolin-4-hydrazines were synthesized and investigated for their antitrypanosomal activity. acs.org These compounds demonstrated significant leishmanicidal activity, with mechanistic studies suggesting they may act as either antifolate agents or nitric oxide (NO) donors. acs.org The hydrazine moiety connected to an electron-deficient heterocycle like 2-arylquinazoline was found to be a key feature for this activity. nih.gov

Furthermore, the reactivity of the hydrazine group allows for its use as a synthetic intermediate to create more complex heterocyclic systems, such as triazoloquinazolines and triazinoquinazolines, which also possess antimicrobial and other biological activities. nih.govcu.edu.eg For example, the reaction of 2-ethoxy-4-hydrazinoquinazoline with various reagents has been used to produce novel quinazoline derivatives with potential antimicrobial properties. nih.gov Research continues to explore the synthesis of new hydrazone derivatives of quinazolines, evaluating their cytotoxic activity against cancer cell lines and their potential as antimicrobial agents. researchgate.net These studies position hydrazine-substituted quinazolines as important pharmacophores for the development of selective and specific therapeutic agents targeting infectious diseases and cancer. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEPOFNTLFSHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353585 | |

| Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57370-20-4 | |

| Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Chloro 4 Phenylquinazolin 2 Yl Hydrazine and Its Derivatives

Impact of the Hydrazine (B178648) Moiety on Biological Activity

The hydrazine moiety (-NHNH2) at the 2-position of the quinazoline (B50416) ring is a critical determinant of biological activity. Hydrazine and its derivatives, such as hydrazides and hydrazones, are known to be versatile pharmacophores that contribute to a spectrum of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory activities. iscientific.org In the context of quinazoline derivatives, the hydrazine group can act as a key pharmacophoric element and a versatile synthetic handle for further molecular modifications.

Recent studies have highlighted the potential of the hydrazine moiety to act as a nitric oxide (NO) donor, particularly when attached to an electron-deficient ring system. acs.org This property is significant as NO is a key signaling molecule involved in various physiological and pathological processes. The release of NO can be triggered by the reduction of the hydrazine group to an amine, a process that can be favored in specific biological environments. This suggests that the hydrazine moiety in (6-Chloro-4-phenylquinazolin-2-yl)hydrazine could contribute to its biological effects through NO-mediated pathways. acs.org

Furthermore, the hydrazide-hydrazone scaffold, which can be readily derived from the hydrazine group, has been identified as an important fragment for various biological activities, including anticancer effects. mdpi.com The metabolic stability of the hydrazide-hydrazone linkage compared to amide bonds, along with its tunable lability in acidic conditions, makes it an attractive feature for drug design. mdpi.com

Influence of Chloro Substitution at Position 6 on Pharmacological Efficacy

The presence and position of halogen substituents on the quinazoline ring significantly modulate the compound's biological activity. A chloro group at the 6-position of the quinazoline nucleus is a common feature in many biologically active molecules. This substitution can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

For instance, in the development of epidermal growth factor receptor (EGFR) kinase inhibitors, which often feature a quinazoline core, the nature and position of substituents on the benzene (B151609) ring of the quinazoline are crucial. nih.gov While specific SAR data for the 6-chloro substitution in the context of this compound is not extensively detailed in the provided search results, the general principles of SAR in quinazolines suggest that this substitution is likely to have a significant impact.

In broader studies of quinazolinone antibacterials, variations on the quinazoline ring, including halogen substitutions, have been systematically investigated to optimize activity against various bacterial strains. acs.org Halogenated quinolines, a related class of heterocyclic compounds, have demonstrated significant antimalarial activity, with chloroquine (B1663885) being a prime example. This underscores the importance of halogen substitution in tuning the biological properties of heterocyclic scaffolds.

Role of the Phenyl Group at Position 4 in Modulating Biological Responses

The phenyl group at the 4-position of the quinazoline ring is another key structural element that dictates the biological activity of this class of compounds. The nature and substitution pattern of this aryl group can profoundly influence the molecule's interaction with biological targets.

In the context of EGFR inhibitors, the 4-anilino-quinazoline scaffold is a privileged structure. nih.gov The anilino group at the 4-position plays a crucial role in binding to the ATP-binding site of the EGFR kinase domain. While this compound has a phenyl group directly attached at C4, the principles of molecular recognition suggest that this group is likely to be involved in significant hydrophobic or aromatic interactions with the target protein.

Structural Modifications at Other Positions and their Correlates with Potency

Beyond the core moieties already discussed, structural modifications at other positions of the quinazoline ring can further refine the pharmacological activity. SAR studies on various quinazoline and quinazolinone derivatives have revealed that positions 2, 6, and 8 are particularly significant for modulating different pharmacological activities. researchgate.net

For example, in a series of 4-chlorophenethylaminoquinazoline derivatives, the introduction of a piperazine (B1678402) ring at the C7-position led to more potent inhibitory activities toward both TNF-alpha production and T-cell proliferation. nih.gov This indicates that the introduction of specific substituents at this position can enhance biological efficacy. The size of the N-substituent on the piperazine ring was also found to be a determining factor for activity. nih.gov

In the development of EGFR inhibitors, bulkier substituents at the C7-position of the quinazoline core are generally favorable for inhibitory activity. nih.gov The replacement of a morpholine (B109124) group with piperazine or dimethylamine (B145610) at this position was found to conserve activity. nih.gov These findings underscore the potential for optimizing the biological activity of this compound through strategic modifications at other available positions on the quinazoline ring.

Conformational Analysis and Tautomerism in Quinazoline Hydrazines

Quinazoline hydrazines can exist in different tautomeric forms, and the predominant tautomer can influence the compound's chemical reactivity and biological interactions. For instance, 2-hydrazinoquinazolines can exist in equilibrium between the hydrazine and the iminamine tautomeric forms. nih.gov The iminamine form is often required for certain cyclization reactions used in the synthesis of related heterocyclic systems. nih.gov

A comparative analysis of 2-arylquinazolin-4-hydrazines using NMR spectroscopy and theoretical calculations revealed that these compounds predominantly exist in the (Z)-1-(2-phenylquinazolin-4(3H)-ylidene)hydrazine tautomeric form. acs.org This conformational preference can have significant implications for how the molecule presents its pharmacophoric features to a biological target. The specific conformation and tautomeric state of this compound will therefore be crucial in determining its biological activity. Understanding the conformational landscape and tautomeric equilibrium is essential for a complete SAR analysis and for the rational design of more potent analogues.

Investigation of Biological Activities in Preclinical Models Excluding Clinical Human Data

Antineoplastic Potency in In Vitro Cell Line Models

Derivatives of the quinazoline (B50416) scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines, suggesting potential as antineoplastic agents. Research has explored their ability to inhibit cancer cell growth, modulate the cell cycle, and induce programmed cell death, or apoptosis.

Cytotoxicity against Human Cancer Cell Lines

Studies on various cancer cell lines have revealed the cytotoxic potential of quinazoline derivatives. For instance, a series of novel quinazoline derivatives demonstrated inhibitory activity against MGC-803, MCF-7, PC-9, A549, and H1975 cancer cell lines, with some compounds showing low micromolar cytotoxicity. mdpi.com Another study on new quinazolinone hydrazine (B178648) derivatives reported growth inhibitory effects against lung cancer cells (EBC-1), glioblastoma cells (U-87MG), and colorectal adenocarcinoma cells (HT-29). frontiersin.org

Specifically, one quinazoline derivative bearing a p-bromo benzyl (B1604629) group showed an IC50 value of 8.6 μM against the EBC-1 cell line. frontiersin.org The same compound displayed IC50 values of 18.4 ± 2.3 µM against U-87MG cells and 24.6 ± 2.6 µM against HT-29 cells. frontiersin.org Furthermore, certain 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivatives have shown significant cytotoxic effects against human monocytic leukemia cells (U937) and mouse monocytic leukemia cells (WEHI-3), with EC50 values in the range of 0.30 to 10.10 μM. researchgate.net

Table 1: Cytotoxicity of Quinazoline Derivatives against Various Human Cancer Cell Lines

Compound Type Cell Line Cancer Type IC50/EC50 (µM) Reference Quinazolinone hydrazine derivative (CM9) EBC-1 Lung Adenocarcinoma 8.6 nih.gov Quinazolinone hydrazine derivative (CM9) U-87MG Glioblastoma 18.4 ± 2.3 nih.gov Quinazolinone hydrazine derivative (CM9) HT-29 Colorectal Adenocarcinoma 24.6 ± 2.6 nih.gov 2-Phenyl-6-pyrrolidinyl-4-quinazolinone derivatives U937 Monocytic Leukemia 0.30 - 10.10 nih.gov 2-Phenyl-6-pyrrolidinyl-4-quinazolinone derivatives WEHI-3 Monocytic Leukemia 0.30 - 10.10 nih.gov Novel quinazoline derivative (Compound 18) MGC-803 Gastric Cancer 0.85 researchgate.net

Cell Cycle Modulation and Apoptosis Induction Studies

The mechanism of action for the antineoplastic activity of quinazoline derivatives often involves the disruption of the normal cell cycle progression and the induction of apoptosis in cancer cells. For example, a specific quinazoline derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis in MGC-803 cells. mdpi.com Similarly, another study showed that a novel 4-aminoquinazoline derivative caused G1 cell cycle arrest and induced apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov

Further investigations into phthalazino[1,2-b]quinazolinones, a related class of compounds, revealed that they can cause cell cycle arrest at the S/G2 phase and induce apoptosis, leading to an increase in the sub-G1 cell population, which is indicative of cell death. researchgate.net Research on a triazole precursor also demonstrated the ability to arrest the cell cycle at the G1 phase and induce apoptosis in the MCF-7 breast cancer cell line. nih.gov These findings suggest that compounds based on the quinazoline framework can interfere with key cellular processes that regulate cancer cell proliferation and survival.

Antimicrobial Efficacy in Microbiological Assays

In addition to their anticancer potential, hydrazine derivatives have been investigated for their antimicrobial properties. These studies have explored their effectiveness against a variety of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Hydrazone derivatives have demonstrated a range of antibacterial activities. In one study, the antimicrobial activities of pyrazoline and hydrazone derivatives were evaluated, showing moderate activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. turkjps.org Another investigation into robenidine (B1679493) analogues, which share a similar structural scaffold, reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MICs ranging from 8 μg/mL to over 128 μg/mL. nih.gov Some of these analogues also showed promising activity against E. coli (MIC of 16 μg/mL) and P. aeruginosa (MIC of 32 μg/mL). nih.gov Furthermore, a series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives exhibited potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net

Table 2: Antibacterial Activity of Hydrazone and Quinazoline Derivatives

Compound Type Bacterial Strain Gram Type MIC (µg/mL) Reference Pyrazoline and Hydrazone derivatives Various Gram-positive & Gram-negative 32 - 512 nih.gov Robenidine analogues MRSA Gram-positive 8 - >128 Robenidine analogues VRE Gram-positive 8 - >128 Robenidine analogues E. coli Gram-negative 16 Robenidine analogues P. aeruginosa Gram-negative 32

Antifungal Activity against Specific Fungal Pathogens

The antifungal potential of hydrazine-based compounds has also been a focus of research. One study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative as a new antifungal agent with a broad spectrum of activity. nih.gov The minimum inhibitory concentration of this compound against various pathogenic fungi was found to be between 0.0625 and 4 μg/mL. nih.gov Another study on hydrazone derivatives reported moderate antifungal activity against Candida albicans, with a MIC value of 64 µg/mL for the most active compound. nih.gov Hydrazine-based compounds have also been shown to inhibit the formation of C. albicans biofilms, which are associated with resistance to antifungal agents. nih.gov

Other Explored Pharmacological Activities in Preclinical Contexts

Adenosine (B11128) Receptor Antagonism

While direct preclinical studies investigating the adenosine receptor antagonism of the specific compound (6-Chloro-4-phenylquinazolin-2-yl)hydrazine are not extensively available in the reviewed scientific literature, the quinazoline scaffold itself is a well-established and significant core structure for the development of potent adenosine receptor antagonists. Research has focused on various derivatives of the quinazoline nucleus, particularly substitutions at the 2, 4, and 6-positions, to modulate affinity and selectivity for different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃).

The 2-aminoquinazoline (B112073) heterocycle, which is structurally analogous to the 2-hydrazinyl moiety of the title compound, has been highlighted as a promising scaffold for designing novel A₂ₐ adenosine receptor (A₂ₐR) antagonists. nih.govnih.gov The A₂ₐ receptor is a prominent therapeutic target for neurodegenerative disorders and in the field of immuno-oncology. nih.govnih.gov

Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights. For instance, the 2-amino group on the quinazoline ring is crucial for interaction with the receptor, forming key hydrogen bonds with amino acid residues such as Asn253 and Glu169 within the receptor's binding pocket. nih.gov Modifications at the C4 and C6 positions of the quinazoline ring have been shown to significantly influence binding affinity.

One study identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A₂ₐR antagonist. nih.govnih.gov Further exploration led to the synthesis of new derivatives with various substitutions. The introduction of different groups at the C6 position (analogous to the chloro group in the title compound) and the C2 position led to compounds with high affinity for the human A₂ₐ receptor (hA₂ₐR). nih.gov For example, a derivative designated as compound 5m (6,7-dimethoxy-4-(4-fluorophenyl)quinazolin-2-amine) demonstrated a high affinity for hA₂ₐR with a Kᵢ value of 5 nM and showed functional antagonist activity in a cyclic AMP (cAMP) assay. nih.govnih.gov

The introduction of aminoalkyl chains at the C2-position, replacing the simple amino group, was also explored to enhance antagonist activity. nih.gov This strategy led to the development of compounds like 9x and 10d , which maintained high binding affinities and functional antagonist activities. nih.govnih.gov These findings underscore that while the 2-amino group is a key pharmacophoric feature, it can be further functionalized to modulate the compound's properties. nih.gov

In a different series of compounds, researchers investigated isoquinoline (B145761) and quinazoline urea (B33335) analogues as antagonists for the human adenosine A₃ receptor. researchgate.net This work demonstrated that substitutions on the quinazoline ring are critical for affinity and selectivity. A potent and selective human A₃ receptor antagonist, N-(2-methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574 ), was identified with a Kᵢ value of 4 nM and a pA₂ value of 8.1, indicating competitive antagonism. researchgate.net This highlights the versatility of the quinazoline scaffold in targeting different adenosine receptor subtypes.

The data below summarizes the preclinical findings for several quinazoline derivatives acting as adenosine receptor antagonists.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, µM) | Assay Type |

|---|---|---|---|---|

| Compound 5m | Human A₂ₐ | 5 | 6 | cAMP Assay nih.govnih.gov |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Human A₂ₐ | 20 | Not Reported | Radioligand Binding Assay nih.govnih.gov |

| Compound 9x | Human A₂ₐ | 21 | 9 | cAMP Assay nih.govnih.gov |

| Compound 10d | Human A₂ₐ | 15 | 5 | cAMP Assay nih.govnih.gov |

| VUF5574 | Human A₃ | 4 | Not Reported (pA₂ = 8.1) | cAMP Assay researchgate.net |

Mechanistic Insights into the Biological Action of 6 Chloro 4 Phenylquinazolin 2 Yl Hydrazine

Molecular Target Identification and Ligand-Receptor Interactions

The biological activity of quinazoline (B50416) derivatives is often rooted in their ability to interact with specific molecular targets, primarily enzymes. The planar nature of the quinazoline ring system allows it to fit into the active sites of various enzymes, leading to the modulation of their activity.

Enzyme Inhibition Profiles

Research into quinazoline-based compounds has identified several key enzyme families as primary targets. While data on (6-Chloro-4-phenylquinazolin-2-yl)hydrazine is often contextualized within studies of its analogues, the core structure is a well-established inhibitor of several enzyme classes.

Tyrosine Kinases: The quinazoline scaffold is a cornerstone for many tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.net These compounds typically function by competing with adenosine (B11128) triphosphate (ATP) at the enzyme's binding site, thereby blocking the signaling pathways that lead to cell proliferation. mdpi.comacs.org This mechanism is crucial in cancer therapy. mdpi.com Modifications at the C-4, C-6, and C-7 positions of the quinazoline ring are critical for designing potent and selective TKIs. researchgate.net Specifically, derivatives of 4-anilinoquinazoline (B1210976) have shown potent inhibitory effects against the epidermal growth factor receptor (EGFR), a key tyrosine kinase. acs.orgnih.gov Some novel quinazoline derivatives have demonstrated the ability to overcome resistance to existing drugs like gefitinib (B1684475) by targeting mutations in the EGFR kinase domain. nih.gov

PARP (Poly(ADP-ribose) polymerase): Certain 4-hydroxyquinazoline (B93491) derivatives have been identified as potent PARP inhibitors. mdpi.com These compounds have shown efficacy in cell lines resistant to other PARP inhibitors, suggesting a distinct interaction mechanism. Molecular modeling indicates that these derivatives can form stable hydrogen bonds with key residues like ASP766 in the PARP active site, which may be crucial for overcoming resistance. mdpi.com

Other Enzymes: The broader class of quinazoline and quinazolinone derivatives has been evaluated against a range of other enzymes. Some have shown potential as DNA gyrase inhibitors, which is a target for antimicrobial agents. mdpi.comtandfonline.com Additionally, hydrazone derivatives, which are structurally related to the hydrazine (B178648) moiety of the subject compound, have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov

Interference with Parasite Metabolism

Derivatives of this compound have shown significant promise as antiparasitic agents, particularly against trypanosomatids like Leishmania and Trypanosoma cruzi. nih.govacs.org The mechanism of action is often dual-pronged, targeting essential metabolic pathways within the parasite.

Folate Pathway Disruption: The 2-arylquinazoline core is recognized for its ability to interfere with the parasite's folate metabolism. nih.govresearchgate.net Folate is a crucial vitamin for the synthesis of nucleic acids and certain amino acids. Parasites cannot import folate and must synthesize it, making the folate pathway an attractive drug target. nih.gov Quinazoline-based compounds can act as antifolates, disrupting this essential pathway and leading to parasite death. nih.govacs.org

Role of Hydrazine Moiety in Bioactivity and Prodrug Strategies

The hydrazine (-NHNH2) group attached to the quinazoline ring is not merely a structural component but an active participant in the compound's biological effects. It serves as a reactive center that can be exploited for targeted drug action and prodrug design. nih.govnih.govnih.gov

Oxidation and Nitric Oxide (NO) Release Mechanisms

A key mechanistic feature of the hydrazine moiety, when attached to an electron-deficient ring system like quinazoline, is its susceptibility to oxidation. nih.govacs.orgresearchgate.net

Nitric Oxide (NO) Donation: In an oxidative environment, such as that found within parasites, the hydrazine group can decompose. This process involves the cleavage of the N-N bond, leading to the release of nitric oxide (NO). nih.govacs.org NO is highly toxic to trypanosomatids, and its controlled release at the site of infection represents an effective therapeutic strategy. nih.govacs.org Studies have confirmed the generation of NO from 2-arylquinazolin-4-hydrazines using the Griess test, supporting this mechanism. nih.govacs.org This makes the hydrazine moiety a "pharmacophore" for designing safe and effective NO-donor drugs for treating parasitic infections. nih.gov

The combination of folate pathway inhibition by the quinazoline core and NO release from the hydrazine moiety creates a dual-action agent with potent antiparasitic activity. nih.govresearchgate.net

Cellular Mechanisms of Action

Beyond specific enzyme inhibition, quinazoline derivatives can exert their effects through broader cellular mechanisms, including direct interaction with genetic material and disruption of microbial structures.

DNA Interaction: The planar structure of the quinazoline ring system is a feature it shares with known DNA intercalating agents. researchgate.net Some N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have been shown to bind to DNA, likely through an intercalative process. This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds. researchgate.net

Antimicrobial Mechanisms: Quinazoline derivatives have demonstrated a wide range of antimicrobial activities against bacteria and fungi. nih.govorientjchem.org While the precise mechanisms can vary, some quinazolinone-hydrazone derivatives are thought to target and inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com This leads to cell death and can help prevent the development of resistance. mdpi.com

Below is a table summarizing the enzyme inhibition profiles for related quinazoline compounds.

| Enzyme Family | Mechanism of Inhibition | Significance | Reference |

| Tyrosine Kinases (e.g., EGFR) | Competitive binding at the ATP site | Anticancer activity by blocking cell proliferation signals | mdpi.comacs.org |

| PARP | Inhibition of PARP1 activity, potentially overcoming resistance | Anticancer activity, especially in PARPi-resistant cells | mdpi.com |

| DNA Gyrase | Inhibition of enzyme activity | Antimicrobial action by preventing bacterial DNA replication | mdpi.com |

Computational and Theoretical Studies

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline (B50416) derivatives, this method is instrumental in elucidating potential interactions with biological targets, often protein kinases, which are crucial in various disease pathways.

Studies on compounds structurally related to (6-Chloro-4-phenylquinazolin-2-yl)hydrazine have demonstrated their potential to bind to the ATP-binding sites of various kinases. For instance, a series of novel 4-aminoquinazoline-2-carboxamide derivatives, which share the 6-chloroquinazoline core, have been designed and synthesized as potent inhibitors of p21-Activated Kinase 4 (PAK4). nih.gov Guided by X-ray crystallography and a structure-based drug design approach, these studies revealed key binding interactions within the kinase domain. nih.gov

Similarly, molecular docking simulations have been performed on other quinazoline derivatives, such as (2-arylquinazolin-4-yl)hydrazones, targeting enzymes like casein kinase 2 (CK2). researchgate.neturfu.ru These simulations help in identifying compounds with high in silico activity. While not specific to this compound, these findings suggest that the quinazoline scaffold is a versatile pharmacophore for kinase inhibition. The binding modes typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For example, docking studies of 6-arylquinazolin-4-amines into the ATP binding domain of Cdc2-like kinase 4 (Clk4) have provided valuable insights into their structure-activity profile. nih.gov

Interactive Table: Molecular Docking Targets for Related Quinazoline Scaffolds

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| 6-Chloro-4-aminoquinazoline-2-carboxamides | p21-Activated Kinase 4 (PAK4) | Structure-based design led to potent and selective inhibitors. nih.gov |

| (2-Arylquinazolin-4-yl)hydrazones | Casein Kinase 2 (CK2) | Revealed compounds with high in silico activity. researchgate.neturfu.ru |

| 6-Arylquinazolin-4-amines | Clk4 and Dyrk1A Kinases | Docking identified binding modes consistent with QSAR models. nih.gov |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. These computational models assess the drug-likeness of a molecule, predicting its behavior in a biological system.

For quinazolin-4-one derivatives, preliminary in silico ADMET predictions have been carried out using online software like SwissADME and PreADMET. researchgate.net These studies revealed that the analyzed compounds have the potential to be orally active agents as they generally adhere to Lipinski's rule of five. researchgate.net This rule suggests that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A logP value not greater than 5.

Interactive Table: Predicted ADME Properties for Related Quinazoline Derivatives

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Oral Bioavailability | Generally Favorable | Adherence to Lipinski's rule of five suggests potential as oral medication. researchgate.net |

| Absorption | Good | Predicted to be well-absorbed from the gastrointestinal tract. |

| Distribution | Moderate | Expected to distribute into tissues. |

| Metabolism | Varies by substituent | The quinazoline core can be metabolized by cytochrome P450 enzymes. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. These theoretical studies can provide insights into molecular electrostatic potential (MEP), which helps in predicting regions of electrophilic and nucleophilic attack and understanding hydrogen bonding interactions.

For a series of 2-arylquinazolin-4-hydrazines, a comparative analysis based on NMR spectra and theoretical calculations revealed that the compounds exist predominantly in the imine-tautomer form, which is energetically more accessible than the hydrazine-tautomer. acs.org Such studies are crucial for understanding the fundamental chemical behavior of these molecules.

MEP analysis of related heterocyclic compounds has been used to identify the reactive sites. nih.gov The MEP surface maps visualize the electron density distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, it can be inferred that the nitrogen atoms of the hydrazine (B178648) group and the quinazoline ring would be regions of high electron density, making them potential sites for interaction with electrophiles and for hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. 3D-QSAR models, in particular, provide a three-dimensional understanding of how structural features influence the activity of a molecule.

For a series of 6-arylquinazolin-4-amines, which are structurally analogous to the compound of interest, 3D-QSAR modeling has been successfully applied to understand their inhibitory activity against Clk4 and Dyrk1A kinases. nih.gov These models, which exhibited high correlation coefficients (R²) and predictive power (Q²), helped in identifying the key structural requirements for potent inhibition. nih.gov The contour maps generated from these models highlight the regions where steric bulk, electrostatic, and hydrophobic properties are favorable or unfavorable for activity.

The insights gained from such QSAR studies on related quinazoline scaffolds are invaluable for the rational design of new, more potent derivatives. They suggest that modifications to the phenyl ring and substitutions on the quinazoline core can significantly impact the biological activity. nih.gov

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. For a compound like (6-Chloro-4-phenylquinazolin-2-yl)hydrazine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for full structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: For a quinazoline (B50416) derivative, the proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline core and the phenyl ring. The chemical shifts and splitting patterns of these protons would help determine their relative positions. Specifically, the protons on the chlorinated benzene (B151609) ring portion of the quinazoline would exhibit coupling patterns influenced by the chloro and phenyl substituents. The protons of the hydrazine (B178648) group (-NH-NH₂) would appear as exchangeable signals, often seen as broad singlets.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: The hydrazine moiety would exhibit characteristic stretches for the N-H bonds, typically in the region of 3200-3400 cm⁻¹.

C=N and C=C stretching: The quinazoline ring system would show absorptions for C=N and aromatic C=C bonds in the 1500-1650 cm⁻¹ region.

C-Cl stretching: A band corresponding to the carbon-chlorine bond would be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately one-third of the main molecular ion peak.

Fragmentation Pattern: The molecule would fragment in a predictable manner, and analyzing these fragments would help to confirm the connectivity of the different parts of the structure, such as the loss of the hydrazine group or fragmentation of the quinazoline ring.

A summary of expected spectroscopic data based on the analysis of similar compounds is presented below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm); Broad, exchangeable signals for NH/NH₂ protons. |

| ¹³C NMR | Unique signals for all carbon atoms; Characteristic shifts for carbons bonded to N and Cl. |

| IR (cm⁻¹) | N-H stretches (~3200-3400); Aromatic C=C and C=N stretches (~1500-1650); C-Cl stretch (<800). |

| MS | Molecular ion peak (M⁺) with a characteristic M+2 isotope peak for chlorine; Predictable fragmentation pattern. |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:

The exact connectivity of the atoms.

The planarity of the quinazoline ring system.

The dihedral angle between the quinazoline core and the phenyl ring at position 4.

Intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which dictate the crystal packing.

While the crystal structure for the specific title compound is not available, a study on a related compound, 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, revealed a monoclinic crystal system and detailed the dihedral angle between the phenyl ring and the quinazoline system. Such analysis provides a powerful tool for understanding the molecule's solid-state architecture.

| Parameter | Information Gained from X-ray Crystallography |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Provides precise measurements of the distances and angles between atoms. |

| Torsional Angles | Describes the conformation of the molecule, including the orientation of the phenyl group relative to the quinazoline ring. |

| Intermolecular Forces | Identifies hydrogen bonds and other non-covalent interactions that influence crystal packing. |

Chromatographic Methods for Purity Assessment and Isolation (TLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to:

Monitor reaction progress: By spotting the reaction mixture on a TLC plate over time, one can observe the consumption of starting materials and the formation of the product.

Assess purity: A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rf value) is a characteristic property of a compound under specific conditions (stationary phase and mobile phase).

Optimize separation conditions: Different solvent systems (mobile phases) can be tested to find the best conditions for separating the desired product from impurities before scaling up to column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the high molecular weight and polar hydrazine group of this compound might require derivatization for GC analysis, the technique can provide:

Purity assessment: The gas chromatogram can show the presence of any volatile impurities.

Component identification: The mass spectrometer provides a mass spectrum for each separated component, allowing for its identification by comparing it to spectral libraries or by analyzing its fragmentation pattern.

| Method | Application in the Study of this compound |

| TLC | Quick purity checks, reaction monitoring, and solvent system optimization for purification. |

| GC-MS | Separation and identification of volatile components, providing a detailed purity profile (may require derivatization). |

Future Directions in Academic Research

Design and Synthesis of Novel (6-Chloro-4-phenylquinazolin-2-yl)hydrazine Analogues with Enhanced Potency

A primary focus of future research will be the rational design and synthesis of new analogues of this compound with superior potency and selectivity. Structure-activity relationship (SAR) studies have revealed that minor modifications to the quinazoline (B50416) core can lead to significant changes in biological activity nih.gov. Future synthetic strategies are expected to explore a variety of substitutions at different positions of the quinazoline ring and modifications of the hydrazine (B178648) side chain.

Key synthetic approaches will likely involve:

Substitution on the Phenyl Ring: Introducing a range of electron-donating and electron-withdrawing groups on the 4-phenyl ring to modulate the electronic properties and steric bulk of the molecule.

Modification of the Hydrazine Moiety: Converting the hydrazine group into various heterocyclic systems such as triazoles, pyrazoles, or Schiff bases to create novel hybrid molecules with potentially enhanced biological activities nih.govnih.gov.

Functionalization of the Quinazoline Nucleus: Exploring substitutions at positions 5, 7, and 8 of the quinazoline ring to investigate their impact on target binding and pharmacokinetic properties.

For instance, the synthesis of novel quinazolinone-sulphonamide derivatives has demonstrated significant in vitro cytotoxic activity against cancerous cells while maintaining a safe profile against non-cancerous cells nih.gov. Similarly, the preparation of 2-arylquinazolin-4-hydrazines has been achieved through a sequential two-step reaction from their corresponding 2-arylquinazolin-4(3H)-ones acs.org. These approaches provide a roadmap for generating extensive libraries of novel analogues for biological screening.

Table 1: Examples of Synthetic Modifications and their Rationale

| Modification Site | Proposed Modification | Rationale for Enhanced Potency |

| 4-Phenyl Ring | Introduction of fluoro, chloro, or trifluoromethyl groups | Enhance binding affinity through halogen bonding and improve metabolic stability. |

| 2-Hydrazine Moiety | Cyclization to form triazole or thiadiazole rings | Increase structural rigidity, potentially leading to higher selectivity for the target protein. |

| Quinazoline Position 6 | Replacement of chlorine with other halogens or small alkyl groups | Modulate lipophilicity and influence pharmacokinetic properties. |

| Quinazoline Position 7 | Introduction of methoxy (B1213986) or other alkoxy groups | Potentially improve solubility and alter target interaction. |

Exploration of New Pharmacological Targets for Quinazoline Hydrazines

While quinazoline derivatives have been extensively studied for their anticancer properties, particularly as tyrosine kinase inhibitors, future research will aim to uncover novel pharmacological targets for this compound and its analogues nih.govresearchgate.netmdpi.com. The broad spectrum of biological activities associated with the quinazoline scaffold suggests that these compounds may interact with a variety of biomolecules nih.govresearchgate.netmdpi.com.

Potential new therapeutic areas and targets to be explored include:

Neurodegenerative Diseases: Some quinazolinone-based hydrazones have been investigated as non-peptide inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease nih.gov.

Infectious Diseases: Quinazoline derivatives have shown promise as antibacterial, antifungal, and antitubercular agents nih.govmdpi.comrroij.com. A series of 2-arylquinazolin-4-hydrazines displayed significant leishmanicidal activity acs.org. The hydrazine moiety, in particular, has been identified as a selective and specific pharmacophore for designing antitrypanosomal agents that target nitric oxide release acs.org.

Inflammatory Disorders: The anti-inflammatory properties of quinazoline derivatives have been reported, suggesting their potential in treating chronic inflammatory diseases researchgate.netmdpi.com.

Antiviral Activity: The quinazoline scaffold is also being investigated for its potential antiviral applications, including against HIV researchgate.netrroij.com.

Table 2: Potential New Pharmacological Targets for Quinazoline Hydrazines

| Therapeutic Area | Potential Molecular Target | Rationale |

| Neurodegenerative Diseases | Beta-secretase (BACE1) | Inhibition of amyloid-β formation in Alzheimer's disease nih.gov. |

| Infectious Diseases | Dihydropteroate synthase (DHPS) | Inhibition of folate biosynthesis in microorganisms. |

| Infectious Diseases | Nitric Oxide (NO) Synthase | Modulation of nitric oxide levels in parasitic infections acs.org. |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin synthesis. |

| Viral Infections | Reverse Transcriptase | Inhibition of viral replication. |

Development of Advanced Preclinical Models for Activity Profiling

To better predict the clinical efficacy of novel this compound analogues, the development and utilization of more sophisticated preclinical models are crucial. Traditional 2D cell culture models often fail to replicate the complexity of the in vivo tumor microenvironment.

Future research will incorporate advanced preclinical models such as:

Three-Dimensional (3D) Cell Cultures: Spheroid and organoid models can more accurately mimic tumor architecture, cell-cell interactions, and drug penetration barriers. The antiproliferative effect of quinazolinone hydrazide triazole derivatives has been examined against various cancer cell lines, and future studies could extend this to 3D models nih.gov.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict individual patient responses to new drug candidates.

In Vivo Imaging Techniques: Advanced imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to non-invasively monitor drug distribution, target engagement, and therapeutic response in real-time in animal models.

Multi-drug Resistant Models: Testing novel compounds against cell lines and animal models that have developed resistance to existing therapies is essential to identify agents that can overcome clinical drug resistance nih.gov.

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental methods is revolutionizing the drug discovery process. For quinazoline-based drug design, the integration of these approaches will continue to be a key driver of innovation researchgate.netopenmedicinalchemistryjournal.comnih.govsysrevpharm.org.

Key computational techniques that will be increasingly employed include:

Molecular Docking and Dynamics Simulations: These methods can predict the binding modes of novel this compound analogues to their protein targets, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of quinazoline derivatives with their biological activities, enabling the prediction of the potency of virtual compounds before their synthesis researchgate.net.

Virtual Screening: Large compound libraries can be virtually screened against a specific target to identify promising hit compounds for further experimental evaluation openmedicinalchemistryjournal.comnih.gov.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and testing researchgate.netnih.gov.

The integration of these computational predictions with experimental validation will facilitate a more efficient and cost-effective drug discovery pipeline for novel quinazoline hydrazines.

Expanding Applications in Material Science or Other Chemical Fields

Beyond their well-established pharmacological applications, the unique chemical structure of quinazoline derivatives presents opportunities for their use in material science and other chemical fields. The fused aromatic ring system can impart desirable photophysical and electronic properties, while the reactive hydrazine moiety allows for further chemical modifications and polymerizations.

Potential future applications in non-medicinal fields include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinazoline core could be exploited in the design of novel organic materials for use in OLEDs.

Fluorescent Probes and Sensors: The inherent fluorescence of some quinazoline derivatives could be harnessed to develop chemosensors for the detection of metal ions or other analytes.

Corrosion Inhibitors: The nitrogen atoms in the quinazoline ring can coordinate with metal surfaces, suggesting their potential as corrosion inhibitors for various metals and alloys.

Catalysis: Quinazoline-based ligands could be synthesized and used to form metal complexes with catalytic activity in various organic transformations.

Further research is needed to fully explore the potential of this compound and its derivatives in these and other emerging chemical and material science applications.

Q & A

Q. What are the established synthetic routes for preparing (6-Chloro-4-phenylquinazolin-2-yl)hydrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer: The synthesis involves three key steps:

Diazotization: Treat substituted aniline derivatives with NaNO₂ and HCl (0–5°C) to form diazonium salts.

Coupling: React the diazonium salt with 6-chloro-4-phenylquinazoline precursors under basic conditions (pH 8–9).

Hydrazine Introduction: Reduce intermediates using sodium sulfite/NaOH or catalytic hydrogenation.

Optimization includes:

- Temperature control during diazotization (0–5°C prevents decomposition).

- Stoichiometric excess of reducing agents (1.2–1.5 eq. sodium sulfite).

- Purification via ethanol/water recrystallization (yields >60%, purity >95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR: ¹H NMR (δ 7.2–8.5 ppm for aromatic protons; NH₂ signals at δ 4.2–5.0 ppm). ¹³C NMR confirms quinazoline carbons (δ 155–160 ppm).

- FT-IR: N–H stretches (3200–3400 cm⁻¹), C=N (1600 cm⁻¹), and C–Cl (750 cm⁻¹).

- HRMS: ESI+ mode for molecular ion validation (e.g., [M+H]⁺ at m/z 325.0825).

- X-ray Crystallography: SHELXL refines crystal structures (R-factor < 0.05), resolving chlorine positional isomerism and hydrazine conformation .

Q. How can researchers quantify this compound in reaction mixtures?

- Methodological Answer:

- UV-Vis Spectroscopy: Use KMnO₄ reduction at 526–546 nm (molar absorptivity: ~2200 L·mol⁻¹·cm⁻¹; detection limit: 0.5 μM) .

- HPLC: C18 column, 0.1% TFA in acetonitrile/water (70:30), flow rate 1 mL/min. Calibrate with phenylhydrazine hydrochloride (RSD <2%, retention time 8.2 min) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to target enzymes like casein kinase 2 (CK2). Parameters:

- Grid box centered on ATP-binding site (25 × 25 × 25 Å).

- Lamarckian genetic algorithm (population size: 150, iterations: 10,000).

- Cytotoxicity Assays: MTT protocol (48–72 hr exposure; IC₅₀ calculation via nonlinear regression). Derivatives with –CF₃ substituents show 3× higher activity against MCF-7 cells .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer:

- Multi-Technique Validation:

Variable-temperature NMR (298–343 K) to assess dynamic effects on NH₂ proton splitting.

DFT calculations (B3LYP/6-31G*) to compare theoretical/experimental J values (deviation <0.5 Hz acceptable).

Re-refinement using SHELXD to address phase problems in X-ray data (e.g., para vs. meta chlorine positioning) .

Q. Can this compound act as a catalyst in carbonyl-olefin metathesis?

- Methodological Answer:

- Computational Design: DFT (M06-2X/def2-TZVP) predicts [2.2.2]-bicyclic hydrazine derivatives lower activation barriers by 8 kcal/mol vs. [2.2.1] analogs.

- Experimental Validation: Monitor norbornene consumption via ¹H NMR (disappearance of δ 5.8–6.2 ppm protons). Optimized conditions: 0.1 mol% catalyst, 40°C in DCM (TOF: 120 h⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.